
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride is a chemical compound that features a piperidine ring, a chlorinated phenyl group, and an ethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions can be used to introduce the amino group onto the piperidine ring.
Attachment of the chlorinated phenyl group: This step may involve nucleophilic substitution reactions where the piperidine ring is reacted with a chlorinated benzene derivative.
Formation of the ethanol moiety: This can be achieved through reduction reactions or by using ethanol derivatives as starting materials.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert the chlorinated phenyl group to a non-chlorinated form or reduce the ethanol moiety to an alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or non-chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the production of pharmaceuticals or other chemical products.
作用机制
The mechanism of action of 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
2-(4-Amino-piperidin-1-yl)-1-phenyl-ethanol hydrochloride: Lacks the chlorinated phenyl group.
2-(4-Amino-piperidin-1-yl)-1-(3-methyl-phenyl)-ethanol hydrochloride: Contains a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorinated phenyl group in 2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride may confer unique chemical and biological properties, such as increased lipophilicity or altered reactivity.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(3-chlorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c14-11-3-1-2-10(8-11)13(17)9-16-6-4-12(15)5-7-16;/h1-3,8,12-13,17H,4-7,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFUMVXVJREGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(C2=CC(=CC=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
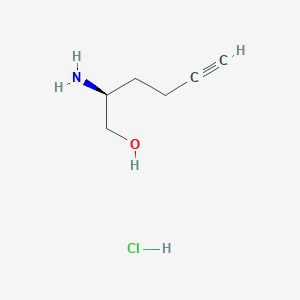


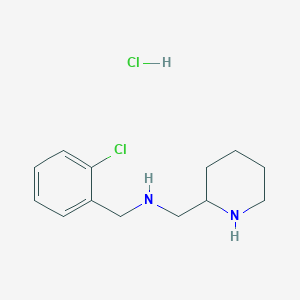



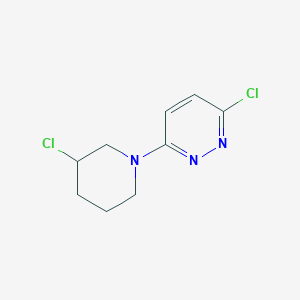
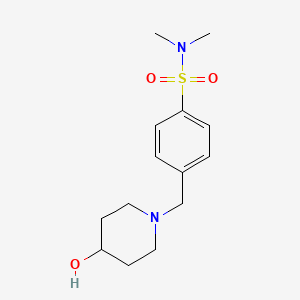

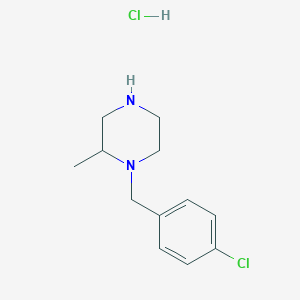


![(4-fluorophenyl)methyl 1-[(4-fluorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B7896956.png)
